Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2
Overview
Description
Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 is a synthetic peptide with the molecular formula C47H65N9O9 and a molecular weight of 900.07 g/mol. This compound is known for its complex structure, which includes multiple amino acids and protective groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a Boc (tert-butoxycarbonyl) group, is attached to the resin.
Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA).
Coupling: The next amino acid, also protected by a Boc group, is activated using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA, which also removes any remaining protective groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. Advanced equipment and automation are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds using coupling reagents.
Oxidation and Reduction: Modifications of specific amino acid residues under controlled conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Coupling: HBTU, DIC (N,N’-diisopropylcarbodiimide)
Oxidation: Hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions are typically the desired peptide sequences with specific modifications, depending on the reaction conditions and reagents used.
Scientific Research Applications
Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Boc-ala-ala-D-trp-phe-D-pro-pro-nle-OH
- Boc-ala-ala-D-trp-phe-D-pro-pro-nle-OMe
- Boc-ala-ala-D-trp-phe-D-pro-pro-nle-OEt
Uniqueness
Boc-ala-ala-D-trp-phe-D-pro-pro-nle-NH2 is unique due to its specific peptide sequence and the presence of the NH2 group at the C-terminus. This modification can influence its binding affinity and specificity, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60)/t28-,29-,34-,35+,36-,37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKQVVKMIIQFE-DWZVVYGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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